N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a sulfonamide-containing acetamide derivative with a dihydropyrimidinone core. Its structure features a 3,5-dimethoxyphenyl group linked via an acetamide moiety to a sulfanyl-substituted dihydropyrimidinone ring, which is further modified by a 4-ethoxybenzenesulfonyl group at position 3.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S2/c1-4-32-15-5-7-18(8-6-15)34(28,29)19-12-23-22(25-21(19)27)33-13-20(26)24-14-9-16(30-2)11-17(10-14)31-3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEYVGYGAJOARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure combining a dimethoxyphenyl moiety with a pyrimidinone ring and a sulfonyl group. Its IUPAC name reflects this complexity:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₁H₂₃N₃O₅S |
| Molecular Weight | 421.49 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Pyrimidinone Ring : This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
- Sulfonylation Reaction : The introduction of the ethoxybenzenesulfonyl group may involve sulfonylation using sulfonyl chlorides in the presence of bases.
- Acetamide Formation : The final step involves attaching the acetamide group through nucleophilic substitution.
Biological Mechanisms
The biological activity of this compound may include:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that similar compounds within this chemical class exhibit significant anticancer properties. For instance, compounds with the pyrimidinone structure have shown to inhibit cancer cell proliferation in vitro and in vivo models.
Case Studies
- Inhibition of Lipoxygenases : A related study demonstrated that compounds with similar structures inhibited lipoxygenase enzymes involved in inflammatory responses, suggesting potential therapeutic applications in inflammatory diseases and cancer .
- Selectivity Profiles : Research has shown that modifications to the sulfonamide group can enhance selectivity against certain cancer cell lines while minimizing toxicity to normal cells .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives reported in Pharmacopeial Forum (2017) . While none are exact structural analogs, key differences and similarities are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure: The target compound’s dihydropyrimidinone core distinguishes it from the hexan-2-yl or oxazinan backbones of Compounds e–o. This core is associated with kinase inhibition (e.g., COX-2 inhibitors) but lacks direct evidence here .
Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound may enhance solubility compared to the 2,6-dimethylphenoxy groups in Compounds e–o, which are more lipophilic .
Stereochemistry : Unlike Compounds m, n, and o (which explore R/S configurations), the target compound’s stereochemical profile is undefined in the evidence, limiting activity predictions.
Research Findings and Hypotheses
- Sulfonamide vs. Phenoxy Groups: Sulfonamide-containing compounds (like the target) typically exhibit higher binding affinity to enzymes such as carbonic anhydrase compared to phenoxy derivatives (e.g., Compound e) due to stronger hydrogen-bonding interactions .
- Dihydropyrimidinone vs. Hexan-2-yl Backbones: Dihydropyrimidinones are known for anti-inflammatory and antimicrobial activities, whereas hexan-2-yl backbones (Compounds e–g) are associated with protease inhibition .
- Methoxy vs. Ethoxy Substituents : The 4-ethoxy group in the target compound may confer better metabolic stability than the methyl groups in Compounds e–o, as ethoxy groups resist oxidative degradation .
Preparation Methods
Cyclocondensation for Pyrimidinone Core Formation
The dihydropyrimidinone scaffold is synthesized via a Biginelli-like cyclocondensation reaction:
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 12 | 72 |
| Ethanol | 78 | 18 | 58 |
| Toluene | 110 | 8 | 41 |
Sulfonylation at Pyrimidine C5 Position
The sulfonyl group is introduced via electrophilic aromatic substitution:
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Reactants: Pyrimidin-2-amine (1.0 eq), 4-ethoxybenzenesulfonyl chloride (1.2 eq).
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Conditions: Dichloromethane (DCM), DMAP (0.1 eq), 0°C → room temperature, 24 hr.
-
Workup: Washed with 2M HCl, saturated NaHCO₃, and brine. Dried over Na₂SO₄, solvent evaporation.
Synthesis of 2-Mercapto-N-(3,5-Dimethoxyphenyl)Acetamide
Acetamide Formation via Carbodiimide Coupling
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Reactants: 3,5-Dimethoxyaniline (1.0 eq), mercaptoacetic acid (1.1 eq).
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Coupling Agents: EDCI·HCl (1.2 eq), DMAP (0.2 eq) in anhydrous DCM.
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Conditions: 0°C → room temperature, 24 hr.
-
Workup: Extracted with DCM, purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Thioether Linkage Formation
Nucleophilic Substitution
The final coupling involves displacement of a leaving group (e.g., chloride) on the pyrimidine by the thiolate anion:
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Reactants: 5-(4-Ethoxybenzenesulfonyl)-2-chloro-6-oxo-1,6-dihydropyrimidine (1.0 eq), 2-mercapto-N-(3,5-dimethoxyphenyl)acetamide (1.1 eq).
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Base: K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Workup: Quenched with ice-water, filtered, and recrystallized from methanol.
Table 2: Thioether Coupling Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 64 |
| NaH | THF | 60 | 52 |
| Et₃N | Acetone | 50 | 38 |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Sulfonylation Side Reactions
Thiol Oxidation
-
Issue: Mercaptoacetamide oxidation to disulfide during storage.
Scale-Up Considerations
Q & A
Q. What challenges arise in scaling up synthesis for in vivo studies?
- Methodological Answer : Key issues include:
- Low yield in thiolation step : Optimize stoichiometry of thioglycolic acid (1.5–2.0 equivalents) and use phase-transfer catalysts (e.g., TBAB) .
- Purification difficulties : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
